Lubazodone hydrochloride, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant that was developed by Yamanouchi Pharmaceutical Co. Ltd. for the treatment of major depressive disorder and obsessive-compulsive disorder. It was under development in the late 1990s and early 2000s but was never marketed due to various market factors. The compound acts primarily as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, which positions it within the category of serotonin antagonist and reuptake inhibitors (SARI) .
Lubazodone hydrochloride is classified as a psychoactive drug with potential applications in treating mood disorders. Its classification stems from its mechanism of action, which involves modulation of serotonin levels in the brain. The compound's chemical structure is characterized by a fluorinated indene ring system linked to a morpholine moiety, contributing to its pharmacological properties .
The synthesis of Lubazodone hydrochloride involves several key steps, starting from commercially available precursors. The primary intermediate in its synthesis is (2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine.
The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures to optimize the formation of the desired product .
Lubazodone hydrochloride has a molecular formula of C14H19ClFNO2 and a molecular weight of approximately 287.76 g/mol. Its structural representation reveals the presence of a fluorine atom on the indene ring and a morpholine group.
This structural complexity contributes to its unique pharmacological profile .
Lubazodone hydrochloride is involved in various chemical reactions that are significant for understanding its reactivity and potential modifications.
These reactions highlight Lubazodone hydrochloride's versatility as a chemical entity .
Lubazodone hydrochloride's mechanism involves two primary actions:
This dual mechanism enhances mood regulation and alleviates symptoms associated with depression and anxiety disorders .
Lubazodone hydrochloride appears as a white to off-white crystalline powder.
Key chemical properties include:
The compound exhibits good selectivity against other monoamine receptors, with lower affinities for receptors such as α1 adrenergic receptor (K_i = 200 nM) and 5-HT2C receptor (K_i = 680 nM), indicating its specificity for serotonin-related pathways .
Lubazodone hydrochloride has primarily been studied for its potential applications in treating major depressive disorder and obsessive-compulsive disorder due to its unique pharmacological profile as a serotonin antagonist and reuptake inhibitor.
Despite its promising profile, development was halted due to market dynamics surrounding antidepressant medications .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3